
Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N'-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- is an organosulfur compound that belongs to the thiourea family Thiourea compounds are known for their diverse applications in organic synthesis and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of appropriate thiazole and phenylethyl derivatives with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems and advanced analytical techniques ensures consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. Its thiazolyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with a similar structure but lacking the phenylethyl and thiazolyl groups.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and possessing different substituents that affect its reactivity.
Uniqueness
Thiourea, N-(2-(3-(1-methylethoxy)phenyl)ethyl)-N’-2-thiazolyl- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its combination of a thiazolyl group and a phenylethyl group makes it a versatile compound in both synthetic and biological contexts.
Properties
CAS No. |
149488-33-5 |
|---|---|
Molecular Formula |
C15H19N3OS2 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-[2-(3-propan-2-yloxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C15H19N3OS2/c1-11(2)19-13-5-3-4-12(10-13)6-7-16-14(20)18-15-17-8-9-21-15/h3-5,8-11H,6-7H2,1-2H3,(H2,16,17,18,20) |
InChI Key |
FERBSDMHYCEOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


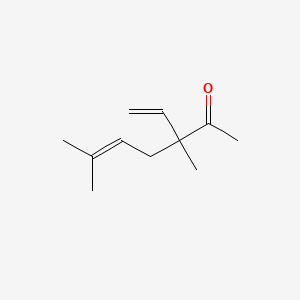

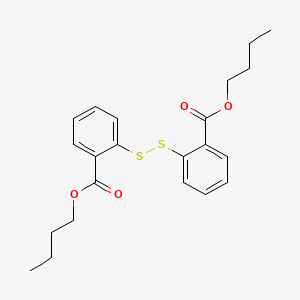

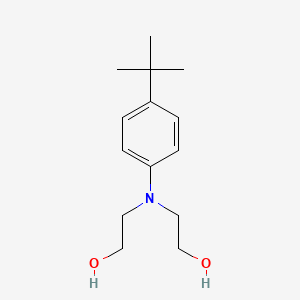
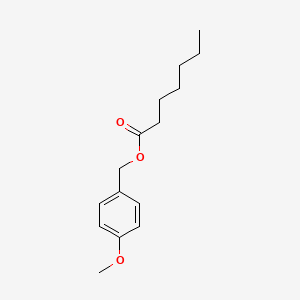
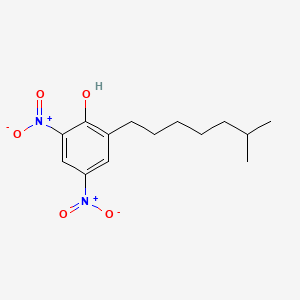

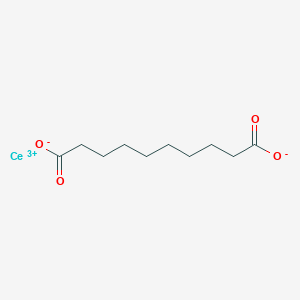
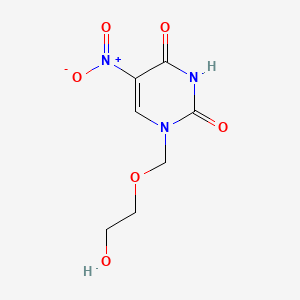
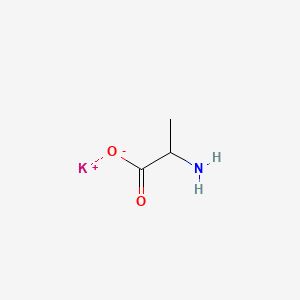
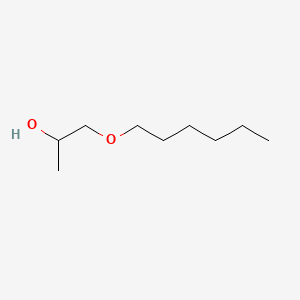
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)
